3-Cyclohexyl-D-alanine hydrate
Overview
Description
3-Cyclohexyl-D-alanine hydrate is a non-proteinogenic amino acid with the molecular formula C9H17NO2 · xH2O. It is a derivative of alanine where the methyl group is replaced by a cyclohexyl group. This compound is often used in peptide synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Cyclohexyl-D-alanine hydrate typically involves chemical synthesis. One common method includes the use of organic synthesis reactions to achieve the desired purity and target product. The specific preparation method can be adjusted based on the required purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-D-alanine hydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce cyclohexyl derivatives, while reduction reactions may yield cyclohexyl-substituted amino acids .
Scientific Research Applications
3-Cyclohexyl-D-alanine hydrate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-D-alanine hydrate involves its incorporation into peptides and proteins, where it can influence the structure and function of these molecules. The cyclohexyl group provides steric hindrance and hydrophobic interactions, which can affect the folding and stability of proteins .
Comparison with Similar Compounds
Similar Compounds
L-Cyclohexylalanine: Similar in structure but differs in the stereochemistry.
D-α-Cyclohexylglycine: Another cyclohexyl-substituted amino acid with different properties.
Uniqueness
3-Cyclohexyl-D-alanine hydrate is unique due to its specific stereochemistry and the presence of the cyclohexyl group, which imparts distinct chemical and physical properties. This makes it valuable in peptide synthesis and various research applications .
Properties
IUPAC Name |
(2R)-2-amino-3-cyclohexylpropanoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H2/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJQIWAIDCEDEF-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H](C(=O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213178-94-0 | |
Record name | Cyclohexanepropanoic acid, α-amino-, hydrate (1:?), (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=213178-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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